molecular formula C12H14BrN3O2 B1613300 tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate CAS No. 1072249-77-4

tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B1613300
CAS No.: 1072249-77-4
M. Wt: 312.16 g/mol
InChI Key: XIJBYCOALABVGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridine with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. Additionally, the pyrazolo[4,3-c]pyridine core can engage in π-π stacking interactions and hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • 4-(3-bromopropyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is unique due to its pyrazolo[4,3-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazolo[4,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-4-5-14-7-8(10)9(6-13)15-16/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBYCOALABVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648799
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072249-77-4
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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